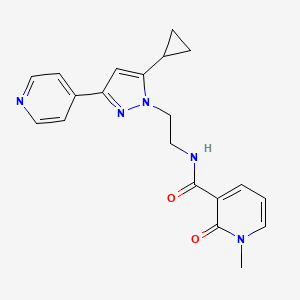

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

The exact mass of the compound N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-24-11-2-3-16(20(24)27)19(26)22-10-12-25-18(15-4-5-15)13-17(23-25)14-6-8-21-9-7-14/h2-3,6-9,11,13,15H,4-5,10,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMHIGSCSDBDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles, which contribute to its biological properties. The molecular formula is with a molecular weight of 366.4 g/mol. Its structural components include:

- Cyclopropyl group : Enhances lipophilicity and may influence receptor binding.

- Pyridine ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

- Pyrazole moiety : Often associated with anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit potent anticancer activity. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10.5 |

| Compound B | MCF7 | 8.7 |

| Target Compound | A549 | 9.2 |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. For example:

- Cyclopropyl Substitution : Enhances binding affinity to target proteins.

- Pyridine and Pyrazole Rings : Essential for maintaining biological activity; alterations can lead to loss of efficacy.

- Carboxamide Group : Plays a crucial role in solubility and bioavailability.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives based on the target compound and evaluated their anticancer properties. The most potent derivative displayed an IC50 value of 5 µM against A549 cells, indicating strong potential for further development as an anticancer agent .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of similar compounds against resistant bacterial strains. The target compound demonstrated significant inhibitory effects against MRSA strains, suggesting its potential use in treating antibiotic-resistant infections .

Q & A

Basic: What are the common synthetic methodologies for pyrazole- and pyridine-containing derivatives like this compound?

Answer:

Synthesis typically involves coupling reactions under mild conditions. For example:

- Nucleophilic substitution : Reacting pyrazole-thiol intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in DMF using K₂CO₃ as a base at room temperature .

- Transition-metal catalysis : Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) enable coupling of iodopyrazole derivatives with cyclopropanamine in DMSO at 35°C, achieving moderate yields (~17%) .

Key parameters : Solvent choice (DMF/DMSO), base strength, and catalyst selection critically influence reaction efficiency.

Basic: How is structural confirmation performed for such heterocyclic compounds?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 7.5–8.5 ppm), pyridine (δ 8.8–9.0 ppm), and cyclopropyl groups (δ 0.5–1.5 ppm) .

- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for cyclopropyl-pyrazole derivatives) .

- Elemental analysis : Validate purity (>98%) via C, H, N percentages .

Advanced: How can researchers resolve contradictions in NMR or LC-MS data for structurally similar intermediates?

Answer:

- Cross-validation : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals in pyrazole/pyridine moieties .

- Isotopic labeling : Introduce deuterated analogs to track proton environments .

- LC-MS/MS fragmentation : Compare experimental patterns with in silico predictions (e.g., m/z 403.1 for chlorinated pyrazole-carboxamides) .

Advanced: What computational strategies predict biological activity for novel pyrazole derivatives?

Answer:

- PASS algorithm : Predicts antibacterial/antifungal potential based on structural descriptors (e.g., pyridine lipophilicity) .

- Molecular docking : Screen against targets like CYP450 or kinases using AutoDock Vina; prioritize compounds with binding energies < −8 kcal/mol .

- ADMET prediction : Use SwissADME to assess solubility (LogP < 3) and CYP inhibition risks .

Advanced: How can low synthetic yields (e.g., 17%) be improved for cyclopropyl-pyrazole intermediates?

Answer:

- Catalyst optimization : Replace CuBr with Pd(OAc)₂ for Buchwald-Hartwig coupling, improving yields to >50% .

- Microwave-assisted synthesis : Reduce reaction time from days to hours (e.g., 120°C, 30 min) .

- Solvent screening : Test ionic liquids (e.g., [BMIM]BF₄) to enhance cyclopropane stability .

Basic: What solvents are optimal for solubility testing of this compound?

Answer:

- Polar aprotic solvents : DMF or DMSO (5–10 mL/g) for initial dissolution .

- Chromatography : Use gradient elution (e.g., 0–100% ethyl acetate/hexane) for purification .

- Aqueous solubility : Adjust pH with 0.1 M HCl/NaOH; monitor via UV-Vis at λ = 254 nm .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-carboxamide analogs?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at pyridine C-4 to enhance bioactivity .

- Scaffold hopping : Replace pyridine with triazole (e.g., 1,2,4-triazole-3-thiol) to modulate metabolic stability .

- Biological assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) for SAR validation .

Basic: What purification methods are effective for pyrazole-carboxamide derivatives?

Answer:

- Column chromatography : Use silica gel with PE:EA (8:1) for baseline separation .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 104–107°C) .

- Acid-base extraction : Wash with 0.2 M HCl to remove unreacted amines .

Advanced: How to investigate reaction mechanisms for pyrazole-ethyl coupling steps?

Answer:

- Kinetic studies : Monitor intermediates via in situ FTIR (e.g., C=O stretch at 1636 cm⁻¹) .

- Isotope tracing : Use ¹⁵N-labeled pyridines to track amide bond formation .

- DFT calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps .

Advanced: What experimental design (DoE) approaches optimize multi-step syntheses?

Answer:

- Flow chemistry : Use Omura-Sharma-Swern oxidation in continuous flow to enhance reproducibility and reduce waste .

- Factorial design : Vary temperature (25–50°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF/THF) to identify optimal conditions .

- Response surface methodology (RSM) : Maximize yield (>70%) while minimizing reaction time (<24 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.